molecular formula C7H13ClN4O2 B2396907 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1185045-46-8

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B2396907
CAS No.: 1185045-46-8
M. Wt: 220.66
InChI Key: XQXPZOHQOIVJTC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For example, some compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .

Scientific Research Applications

Antifungal and Antimicrobial Applications

The exploration of synthetic compounds for combating agricultural diseases has led to the identification of several potent molecules with significant antifungal properties. For example, research has highlighted a class of compounds effective against the Fusarium oxysporum pathogen, responsible for Bayoud disease affecting date palms. The study reviews 100 small molecules, identifying 12 with high efficiency, including derivatives similar to the pyrazole structure, showcasing their antifungal pharmacophore sites. This suggests that derivatives of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride could possess valuable antifungal characteristics useful in agricultural settings (Kaddouri et al., 2022).

Role in Organic Synthesis and Medicinal Chemistry

Pyrazole derivatives, including those related to this compound, have been extensively studied for their utility in medicinal chemistry. Pyrazoles are recognized for their role as pharmacophores in various biologically active compounds, indicating their significance in the development of new drugs. These derivatives exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, underscoring their versatility in drug discovery and organic synthesis processes (Dar & Shamsuzzaman, 2015).

Implications for Neurodegenerative Disorders

Research into pyrazoline-containing compounds has shown that they hold promise for the treatment of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. These compounds exhibit neuroprotective properties, with studies covering their structure–activity relationships and potential as inhibitors of acetylcholine esterase and monoamine oxidase. This indicates the possibility that this compound derivatives could be valuable in the development of treatments for neurodegenerative conditions (Ahsan et al., 2022).

Synthesis of Heterocycles and Anticancer Applications

The synthesis of pyrazoline derivatives and their exploration for anticancer applications highlight the compound's potential in creating new therapeutic agents. Innovative synthesis methods and structural modifications of pyrazoline have led to derivatives with significant anticancer activities, suggesting that this compound could serve as a precursor or model for developing new anticancer drugs (Ray et al., 2022).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the context in which they are used. Some pyrazole derivatives have been found to have potent in vitro antipromastigote activity .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on their specific structure. Some compounds are classified as irritants .

Future Directions

The field of pyrazole derivatives is a rapidly evolving area of research, with new synthetic techniques and applications being developed . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-5-7(11(12)13)6(2)10(9-5)4-3-8;/h3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPZOHQOIVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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